

In Vitro Characterization of JNJ-17029259: A Technical Guide

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Compound of Interest		
Compound Name:	JNJ 17029259	
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Abstract

JNJ-17029259 is a potent and orally bioavailable small molecule inhibitor targeting key tyrosine kinases involved in angiogenesis, the process of new blood vessel formation. This document provides a comprehensive overview of the in vitro characterization of JNJ-17029259, summarizing its inhibitory activity, its effects on endothelial cell function, and the underlying signaling pathways. Detailed experimental protocols for the key assays are provided to enable replication and further investigation.

Introduction

Angiogenesis is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are primary mediators of this process. JNJ-17029259, with the chemical name 4-[4-(1-Amino-1-methylethyl)phenyl]-2-[4-(2-morpholin-4-ylethyl)phenylamino]pyrimidine-5-carbonitrile, is a selective inhibitor of VEGFR-2 and other tyrosine kinases implicated in angiogenesis, including Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR). Its in vitro profile demonstrates potent anti-angiogenic properties, making it a significant compound for cancer research and drug development.

Biochemical Activity: Kinase Inhibition Profile



JNJ-17029259 demonstrates potent inhibitory activity against several key kinases involved in angiogenesis. The half-maximal inhibitory concentrations (IC50) against the primary target, VEGFR-2, are in the low nanomolar range, indicating a high degree of potency.

Target Kinase	Species	IC50 (nM)
VEGF-R2	Human	21[1]
VEGF-R2	Rat	25[1]
VEGF-R1	Not Specified	Nanomolar
VEGF-R3	Not Specified	Nanomolar
PDGF-R	Not Specified	Nanomolar
FGF-R	Not Specified	Nanomolar

Further kinase selectivity screening indicates that JNJ-17029259 has minimal activity against other kinase families, highlighting its selectivity for key angiogenic receptors.

Cellular Activity: Effects on Endothelial Cells

The anti-angiogenic activity of JNJ-17029259 was assessed in vitro using Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis.

Inhibition of VEGF-Stimulated HUVEC Proliferation and Migration

JNJ-17029259 effectively inhibits the proliferation and migration of HUVECs stimulated by VEGF in a dose-dependent manner. These processes are fundamental to the formation of new blood vessels.

Inhibition of VEGF-R2 Phosphorylation and Downstream Signaling

At nanomolar concentrations, JNJ-17029259 blocks the VEGF-stimulated autophosphorylation of VEGFR-2 in HUVECs.[2] This inhibition of the initial signaling event leads to the downstream



suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial cascade for endothelial cell proliferation and survival.[2][3]

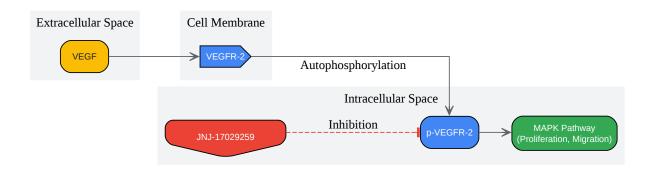
In Vitro Angiogenesis Models

The efficacy of JNJ-17029259 in inhibiting the formation of vascular structures was confirmed in more complex in vitro models.

- Rat Aortic Ring Assay: JNJ-17029259 inhibits the formation of vascular sprouting from rat aortic rings, a model that recapitulates several stages of the angiogenic process.[2]
- Chick Chorioallantoic Membrane (CAM) Assay: The compound interferes with the development of new arteries and veins in the CAM assay, a widely used in vivo model for studying angiogenesis.[2]

Signaling Pathway and Experimental Workflow Diagrams

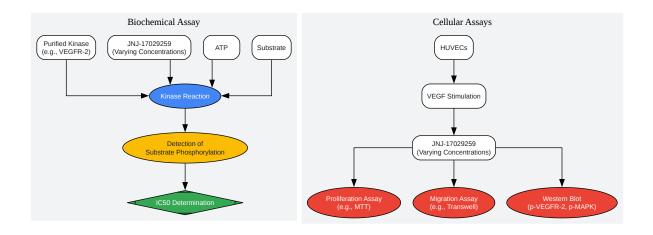
The following diagrams illustrate the mechanism of action of JNJ-17029259 and the workflows of the key experimental procedures.



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Figure 1: Simplified VEGF signaling pathway and the inhibitory action of JNJ-17029259.





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